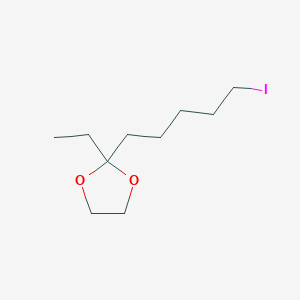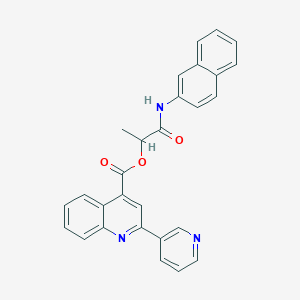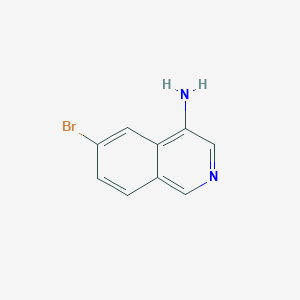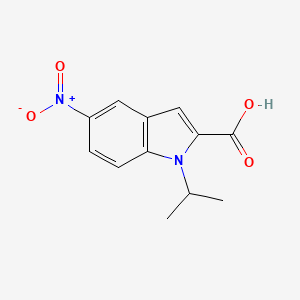
2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions This particular compound is characterized by the presence of an ethyl group at the 2-position and a 5-iodopentyl group attached to the dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane typically involves the reaction of 2-ethyl-1,3-dioxolane with 5-iodopentyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution Products: Amines, ethers, thioethers.
Oxidation Products: Alcohols, ketones, aldehydes.
Reduction Products: Alkanes.
科学的研究の応用
2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a radiolabeled tracer in biological studies to track the movement and distribution of molecules within organisms.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane depends on its specific application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
2-Ethyl-1,3-dioxolane: Lacks the 5-iodopentyl group, making it less reactive in nucleophilic substitution reactions.
2-Methyl-2-(5-iodopentyl)-1,3-dioxolane: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and physical properties.
2-Ethyl-2-(5-bromopentyl)-1,3-dioxolane: Contains a bromine atom instead of iodine, which can influence the rate and outcome of substitution reactions.
Uniqueness: 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane is unique due to the presence of the 5-iodopentyl group, which imparts distinct reactivity and potential applications compared to its analogs. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions, and its relatively large size can influence the steric properties of the molecule.
特性
分子式 |
C10H19IO2 |
|---|---|
分子量 |
298.16 g/mol |
IUPAC名 |
2-ethyl-2-(5-iodopentyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H19IO2/c1-2-10(12-8-9-13-10)6-4-3-5-7-11/h2-9H2,1H3 |
InChIキー |
NHYFABFQVIZNEB-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCCO1)CCCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-{[(4-chlorophenyl)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499225.png)

methanone](/img/structure/B12499243.png)
![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B12499247.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12499248.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3,5-dimethoxybenzoate](/img/structure/B12499253.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499273.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12499279.png)
![N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499285.png)


![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-ethoxybenzoate](/img/structure/B12499306.png)
![7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12499307.png)
